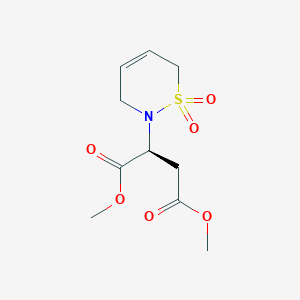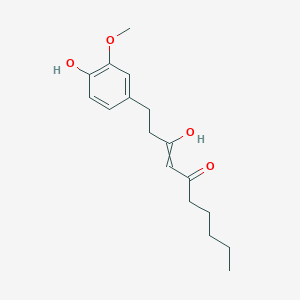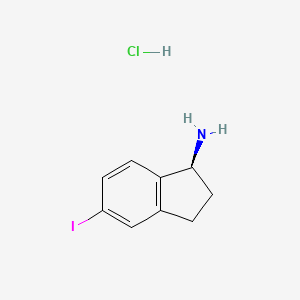
Butanedioic acid, (3,6-dihydro-1,1-dioxido-2H-1,2-thiazin-2-YL)-, dimethyl ester, (2S)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, (3,6-dihydro-1,1-dioxido-2H-1,2-thiazin-2-YL)-, dimethyl ester, (2S) is a chemical compound with the molecular formula C8H11NO6S It is known for its unique structure, which includes a thiazine ring fused with a butanedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, (3,6-dihydro-1,1-dioxido-2H-1,2-thiazin-2-YL)-, dimethyl ester, (2S) typically involves the reaction of butanedioic acid with a thiazine derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, (3,6-dihydro-1,1-dioxido-2H-1,2-thiazin-2-YL)-, dimethyl ester, (2S) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Butanedioic acid, (3,6-dihydro-1,1-dioxido-2H-1,2-thiazin-2-YL)-, dimethyl ester, (2S) has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Butanedioic acid, (3,6-dihydro-1,1-dioxido-2H-1,2-thiazin-2-YL)-, dimethyl ester, (2S) involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Butanedioic acid, dimethyl ester: Lacks the thiazine ring, making it structurally simpler.
Thiazine derivatives: Compounds with similar thiazine rings but different substituents.
Uniqueness
The uniqueness of Butanedioic acid, (3,6-dihydro-1,1-dioxido-2H-1,2-thiazin-2-YL)-, dimethyl ester, (2S) lies in its combined structure of butanedioic acid and thiazine ring, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C10H15NO6S |
|---|---|
Molecular Weight |
277.30 g/mol |
IUPAC Name |
dimethyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)butanedioate |
InChI |
InChI=1S/C10H15NO6S/c1-16-9(12)7-8(10(13)17-2)11-5-3-4-6-18(11,14)15/h3-4,8H,5-7H2,1-2H3/t8-/m0/s1 |
InChI Key |
NAEWSUMRAXRZQU-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)OC)N1CC=CCS1(=O)=O |
Canonical SMILES |
COC(=O)CC(C(=O)OC)N1CC=CCS1(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-methoxypropyl)({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15050588.png)
![Tridecanoic acid, 13-[(2-methyl-1-oxo-2-propenyl)oxy]-](/img/structure/B15050590.png)
![rac-(2S,3AS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol hydrochloride](/img/structure/B15050598.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15050605.png)
![2-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B15050616.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15050625.png)
![3-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B15050631.png)
![1-(6-Bromobenzo[b]thiophen-2-yl)ethanone](/img/structure/B15050637.png)
![2-[({[1-(2-Fluoroethyl)-1h-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B15050639.png)
![2-(5-{[(5-fluorothiophen-2-yl)methyl]amino}-3-methyl-1H-pyrazol-1-yl)acetic acid](/img/structure/B15050644.png)
![[1,2,5]Thiadiazolo[3,4-c]pyridine](/img/structure/B15050652.png)

![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B15050683.png)
